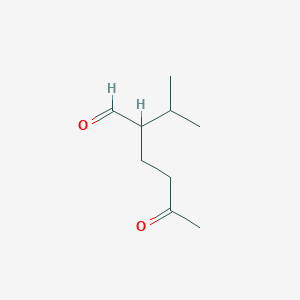

2-Isopropyl-5-oxohexanal

Description

Identification in Plant Extracts

2-Isopropyl-5-oxohexanal has been identified as a constituent in Euphorbia serrata L., commonly known as serrate spurge. While it is not one of the major components, its presence is noteworthy. In the context of phytochemical analysis of this plant, it is recognized as an analog of 4-oxohexanal. mdpi.com

The compound has been reported in tobacco (Nicotiana tabacum L.). nih.govscispace.com Its presence in tobacco flavor is significant, where it is considered an irregular terpenoid. scispace.com Research into the chemical composition of Burley tobacco flavor has led to the identification and synthesis of several compounds related to solanone, with this compound being a key precursor in the synthesis of some of these metabolites. scispace.commolaid.com

Gas chromatography-mass spectrometry (GC-MS) analysis of the hexane (B92381) fraction of Indigofera suffruticosa, a plant found in Iraq, has revealed the presence of this compound. researchgate.netresearchgate.net This identification was part of a broader study to detect bioactive compounds within the plant. researchgate.netresearchgate.net

Role in Microbial Metabolite Production

This compound serves as a precursor in the formation of gamma-lactones. Specifically, it is a known precursor to 4-oxanolide, a metabolite produced by the yeast Saccharomyces cerevisiae. mdpi.com This transformation highlights the role of the compound in microbial metabolic pathways.

Biogenetic Relationship to Thunberganoid Diterpenoids

There is a proposed biogenetic relationship between this compound and thunberganoid diterpenoids. scispace.com The irregular terpenoids found in tobacco, including those synthesized from this compound, are believed to originate from the breakdown of cembrene-type precursors, which are a class of thunberganoid diterpenes. scispace.com This connection suggests a shared biosynthetic origin and a deeper link within the complex chemistry of tobacco.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-2-propan-2-ylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZXYQBZHRMZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336940 | |

| Record name | 2-Isopropyl-5-oxohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15303-46-5 | |

| Record name | 2-Isopropyl-5-oxohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Isopropyl 5 Oxohexanal

Racemic Synthesis Strategies for 2-Isopropyl-5-oxohexanal

The preparation of racemic this compound provides a foundational route to this compound, often serving as a precursor for subsequent transformations or as a standard for the development of stereoselective methods.

Michael Addition Approaches to this compound

A primary strategy for the racemic synthesis of this compound involves the Michael addition of an appropriate nucleophile to an α,β-unsaturated ketone. One documented approach utilizes the reaction of isovaleraldehyde (B47997) with methyl vinyl ketone. nottingham.ac.uk This conjugate addition proceeds to furnish racemic this compound. nottingham.ac.uk In a specific instance of this synthesis, a solution of isovaleraldehyde and (diethylamino)trimethylsilane in acetonitrile (B52724) was treated with methyl vinyl ketone and heated to reflux for 36 hours, resulting in a 69% yield of the desired product. nottingham.ac.uk

Enamine-Based Synthetic Routes to this compound

Enamine catalysis offers another effective pathway for the synthesis of this compound. This approach typically involves the reaction of an aldehyde or ketone with a secondary amine to form a nucleophilic enamine intermediate, which then participates in a conjugate addition. For instance, the reaction between the enamine derived from isovaleraldehyde and methyl acrylate (B77674) has been utilized. beilstein-journals.org In a related procedure, a mixture of freshly distilled isovaleraldehyde and (diethylamino)trimethylsilane in acetonitrile was cooled and then reacted with methyl vinyl ketone to produce racemic this compound. baranlab.org

Enantioselective Synthesis of this compound

The demand for enantiomerically pure compounds in various applications, including pharmaceuticals and fragrances, has driven the development of asymmetric syntheses of this compound.

Organocatalytic Approaches to Chiral this compound

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of this compound. Chiral secondary amines, such as derivatives of proline, are commonly employed as catalysts. These catalysts react with the starting aldehyde to form a chiral enamine, which then undergoes a stereocontrolled Michael addition to an α,β-unsaturated ketone.

For the synthesis of (S)-2-isopropyl-5-oxohexanal, freshly distilled isovaleraldehyde was reacted with methyl vinyl ketone in the presence of (S)-(-)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidine as the organocatalyst and ethyl 3,4-dihydroxybenzoate as a co-catalyst. beilstein-journals.orgbaranlab.org This reaction, carried out at 4°C for at least 36 hours, yielded the (S)-enantiomer with an impressive 87% yield and 99% enantiomeric excess (ee). beilstein-journals.org The corresponding (R)-enantiomer was synthesized using the (R)-(+)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidine catalyst under identical conditions. beilstein-journals.org

| Catalyst | Enantiomer | Yield (%) | Enantiomeric Excess (%) |

| (S)-(-)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidine | (S) | 87 | 99 |

| (R)-(+)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidine | (R) | Not specified | Not specified |

Stereochemical Control in this compound Synthesis

Achieving a high degree of stereochemical control is paramount in the enantioselective synthesis of this compound. The choice of organocatalyst is a critical factor in determining the stereochemical outcome of the reaction. The Jørgensen-Hayashi catalyst, for example, has been effectively used in the enantioselective Michael-acetalization-Henry reaction of (E)-2-(2-nitrovinyl)phenols and 5-oxohexanal, leading to the formation of hexahydro-6H-benzo[c]chromenones with four stereogenic centers. chim.itacs.org While this reaction does not directly produce this compound, it highlights the power of organocatalysis in controlling complex stereochemical arrays. The stereochemistry of the final product is dictated by the facial selectivity of the enamine's attack on the electrophile, which is influenced by the steric and electronic properties of the catalyst.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the nature and loading of the catalyst and any additives.

In the racemic Michael addition of isovaleraldehyde to methyl vinyl ketone, heating the reaction mixture at reflux for 36 hours in acetonitrile was found to give a 69% yield. nottingham.ac.uk For the enantioselective organocatalytic synthesis, maintaining a constant temperature of 4°C for an extended period of at least 36 hours was essential for achieving high enantioselectivity. beilstein-journals.org Further optimization might involve screening different solvents, catalyst loadings, and co-catalysts to potentially improve the reaction efficiency and yield. nottingham.ac.ukdokumen.pub

| Synthesis Type | Reactants | Catalyst/Mediator | Solvent | Conditions | Yield (%) |

| Racemic Michael Addition | Isovaleraldehyde, Methyl vinyl ketone | (diethylamino)trimethylsilane | Acetonitrile | Reflux, 36h | 69 nottingham.ac.uk |

| Enantioselective Organocatalysis | Isovaleraldehyde, Methyl vinyl ketone | (S)-(-)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidine, Ethyl 3,4-dihydroxybenzoate | Not specified | 4°C, ≥36h | 87 beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 5 Oxohexanal

Transformation Pathways of 2-Isopropyl-5-oxohexanal

This compound serves as a versatile intermediate in the synthesis of various organic compounds, particularly within the terpene family. lookchem.com Its bifunctional nature, containing both an aldehyde and a ketone group, allows for a range of chemical transformations. Research has identified it as a key precursor in the synthesis of other complex molecules.

One notable transformation pathway involves its use in the synthesis of (E)-3-isopropyl-6-methyl-hepta-4,6-dien-1-ol. researchgate.net Furthermore, it is recognized as an intermediate in the synthetic route to β-Phellandrene, a monoterpene with documented antiproliferative properties. lookchem.comchemicalbook.com The transformation of this compound into these more complex structures highlights its utility as a building block in organic synthesis.

| Starting Material | Transformation Product | Reference |

| This compound | (E)-3-isopropyl-6-methyl-hepta-4,6-dien-1-ol | researchgate.net |

| This compound | β-Phellandrene (Intermediate) | lookchem.comchemicalbook.com |

Reaction Mechanisms Involving this compound as an Intermediate

This compound often appears as a transient species or an intermediate product in multi-step reaction sequences. Its formation is a key step in several important synthetic methodologies.

A primary mechanism for synthesizing this compound is through the 1,4-conjugate addition, or Michael addition, of an aldehyde to a vinyl ketone. lookchem.com A specific example is the reaction between isovaleraldehyde (B47997) and methyl vinyl ketone, mediated by a silylamine reagent, which proceeds via an enamine catalysis mechanism. lookchem.comnottingham.ac.uk In this process, the aldehyde is transiently converted to a more reactive enamine species, which then attacks the β-carbon of the α,β-unsaturated ketone. Subsequent hydrolysis yields the final 1,5-dicarbonyl compound, this compound. nottingham.ac.uk

Another context in which this compound is formed as an intermediate is through the oxidative cleavage of larger, more complex molecules. For instance, the ozonolytic degradation of certain terpenoid acids results in the formation of 2(S)-isopropyl-5-oxohexanal. tandfonline.com This degradative pathway has been instrumental in determining the absolute configuration of related natural products. tandfonline.com

| Precursors | Reaction Type | Intermediate Formed | Reference |

| Isovaleraldehyde and Methyl vinyl ketone | Michael (1,4-Conjugate) Addition | This compound | lookchem.comnottingham.ac.uk |

| Terpenoid Acid Ester | Ozonolytic Degradation | 2(S)-Isopropyl-5-oxohexanal | tandfonline.com |

Intramolecular Cyclization Reactions Facilitated by this compound

The structure of this compound, which contains a ketone and an aldehyde separated by a three-carbon chain (a δ-keto-aldehyde), makes it an ideal substrate for intramolecular cyclization reactions. These reactions are fundamental in the construction of cyclic molecules, particularly six-membered rings.

The most common intramolecular reaction for a 1,5-dicarbonyl compound like this compound is an aldol (B89426) condensation. Under basic or acidic conditions, the enolate formed by deprotonation at the carbon alpha to one carbonyl group can attack the other carbonyl group, leading to a six-membered ring. Subsequent dehydration of the resulting aldol adduct would yield a cyclohexenone derivative. This type of cyclization is a key step in the synthesis of various natural products and their analogues. rsc.org While direct studies on the cyclization of this compound are not extensively detailed in the provided context, the intramolecular aldol condensation of analogous keto-aldehydes to form cyclohexenones is a well-established synthetic strategy. rsc.org This suggests a high potential for this compound to undergo similar transformations to produce substituted cyclohexenone structures, which are valuable synthons for more complex terpenes. lookchem.com

| Reactant | Reaction Type | Potential Product Class | Reference |

| This compound | Intramolecular Aldol Condensation | Substituted Cyclohexenones | lookchem.comrsc.org |

Role of 2 Isopropyl 5 Oxohexanal As a Versatile Synthetic Building Block

Precursor in Terpene and Terpenoid Synthesis

The utility of 2-isopropyl-5-oxohexanal is prominently demonstrated in its role as a key intermediate in the synthesis of terpenes and terpenoids. lookchem.com These naturally occurring compounds are known for their diverse biological activities and are often targeted for total synthesis.

Synthesis of β-Phellandrene from this compound

This compound serves as an intermediate in the synthesis of β-phellandrene. lookchem.comchemicalbook.com β-Phellandrene is a monoterpene found in the essential oils of various plants, such as Eucalyptus radiata. lookchem.comchemicalbook.com The synthesis leverages the chemical reactivity of the keto-aldehyde to construct the characteristic cyclohexadiene ring of β-phellandrene. This transformation underscores the importance of this compound as a starting material for accessing valuable terpene structures. lookchem.com

Applications in Conjugated Enone Precursor Synthesis (e.g., Cryptone)

This compound is a direct precursor to the conjugated enone, cryptone. nottingham.ac.uksemanticscholar.org The synthesis of racemic cryptone is achieved by treating this compound with a base in a phase-transfer system, which induces an intramolecular aldol (B89426) condensation. nottingham.ac.ukrsc.org This cyclization reaction forms the six-membered ring characteristic of cryptone. nottingham.ac.uk The synthesis of optically active cryptone has also been reported, starting from the corresponding chiral this compound. semanticscholar.org

Integration into Complex Natural Product Scaffolds

Beyond the synthesis of individual terpenes, this compound provides a platform for the construction of more complex and diverse natural product scaffolds. lookchem.com Its adaptability allows for its incorporation into intricate molecular frameworks, including those containing heterocyclic substructures. lookchem.com

Modular and Asymmetric Access to Scaffolds via this compound

A significant advantage of using this compound is the ability to achieve modular and asymmetric access to complex natural product scaffolds. lookchem.com This modularity allows for the systematic variation of substitution patterns and stereochemistry by selecting different starting materials. lookchem.com This approach has been particularly successful in the synthesis of daucane and isodaucane sesquiterpenoid frameworks. lookchem.com The enantioselective synthesis of this compound itself is a key step that enables the production of optically active natural products. baranlab.org

Introduction of Heterocyclic Substructures

The reactivity of this compound facilitates the introduction of various heterocyclic substructures into the target molecules. lookchem.com Research has demonstrated that this building block can be utilized in synthetic pathways that allow for the rapid incorporation of heterocycles such as (benzo)furans, (benzo)thiophenes, dithiins, thiazoles, and indoles. lookchem.com In some cases, these heterocyclic moieties can even direct key intramolecular annulation steps, further highlighting the versatility of this compound in complex molecule synthesis. lookchem.com

Occurrence and Biosynthetic Context of 2 Isopropyl 5 Oxohexanal

Presence as a Volatile Organic Compound from Fungi

2-Isopropyl-5-oxohexanal has been identified as a volatile organic compound (VOC) emitted by certain species of fungi. The detection of this aldehyde as a fungal metabolite is documented in scientific studies focused on characterizing the complex mixtures of volatile compounds released by these organisms. Fungal VOCs are recognized for their roles in intercellular communication, interactions with other organisms, and as potential indicators of fungal presence. nih.govfrontiersin.orgfrontiersin.org

Detailed research findings have specifically pinpointed the production of this compound by fungi from different genera, highlighting its occurrence in distinct ecological contexts.

Research Findings:

One notable study investigating VOCs from entomopathogenic and nematophagous fungi identified this compound in the volatile profile of Metarhizium robertsii (strain 4TS04). biorxiv.orgmdpi.com This fungus is known for its ability to parasitize insects and nematodes and is considered a biological control agent. mdpi.com The analysis, conducted using Gas Chromatography/Mass Spectrometry–Solid-Phase Micro Extraction (GC/MS-SPME), detected a wide array of compounds, with this compound being one of the unique metabolites produced by this specific strain compared to other fungi tested in the same study, such as Beauveria bassiana and Pochonia chlamydosporia. biorxiv.orgmdpi.com

In separate research focused on the metabolic potential of Aspergillus carbonarius (strain ITEM 5010) for biofuel production, this compound was also detected as a volatile metabolite. wsu.edu Aspergillus carbonarius is a filamentous fungus often found on various plant materials. This finding demonstrates that the production of this compound is not limited to a single fungal genus and can occur in species with different lifestyles and metabolic capabilities.

The following table summarizes the documented instances of this compound as a fungal VOC based on available research.

Table 1: Fungal Production of this compound

| Fungal Species | Strain | Analytical Method | Reference |

| Metarhizium robertsii | 4TS04 | GC/MS-SPME | biorxiv.orgmdpi.com |

| Aspergillus carbonarius | ITEM 5010 | Not Specified | wsu.edu |

Analytical Chemistry Methodologies Applied to 2 Isopropyl 5 Oxohexanal Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating 2-isopropyl-5-oxohexanal from various matrices, enabling its accurate measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, frequently employed to identify its presence in the volatile fractions of natural products. tandfonline.comscispace.comacs.org In this method, the compound is vaporized and separated from other volatile components as it passes through a capillary column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

Researchers have utilized various capillary columns for the separation of this compound, including HP-5MS, DB-Wax, and DB-35MS. scispace.combeilstein-journals.orgscispace.com The choice of column and the specific temperature programming of the GC oven are critical for achieving optimal separation from other compounds in a sample. For instance, one method involved an oven temperature program starting at 60°C, holding for 3 minutes, and then increasing to 240°C. japer.in In another application, the temperature program began at 50°C, held for five minutes, and then ramped up to 320°C. beilstein-journals.org

The mass spectrum of this compound is characterized by specific ion fragments. The NIST Mass Spectrometry Data Center reports key peaks at m/z values of 43, 58, and 71. nih.gov The peak at m/z 43 is often the most abundant (base peak). nih.gov This fragmentation pattern is crucial for its identification in complex mixtures, such as in the analysis of essential oils or tobacco extracts. tandfonline.comjaper.in The compound has been identified in various natural sources, including Nicotiana tabacum, the essential oils of Humulus lupulus and Ammi crinitum, and as a volatile organic compound from certain fungi. scispace.comscispace.comjaper.innih.gov

Table 1: GC-MS Parameters Used in the Analysis of this compound

| Parameter | Example 1 japer.in | Example 2 beilstein-journals.org | Example 3 scispace.com |

| Column | PH-5 (30 m x 0.1 mm, 0.25 µm) | HP-5 MS (30 m x 0.25 mm, 0.25 µm) | DB-Wax (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 ml/min) | Helium | Helium (1 mL/min) |

| Injector Temp. | 280 °C | Not specified | 250 °C |

| Oven Program | 60°C (3 min), then 20°C/min to 240°C (hold 8.5 min) | 50°C (5 min), then 20°C/min to 320°C | 40°C (5 min), then 2°C/min to 260°C (hold 20 min) |

| Ionization | 70 eV | 70 eV | 70 eV |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to other protons. Key signals for this compound include doublets for the isopropyl methyl protons and a multiplet for the methine proton of the isopropyl group. beilstein-journals.orgtandfonline.com The aldehydic proton typically appears as a distinct signal further downfield. beilstein-journals.org

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbons of the aldehyde and ketone groups, the carbons of the isopropyl group, and the methylene (B1212753) carbons of the chain. beilstein-journals.org For example, a reported ¹³C-NMR spectrum showed signals at approximately 204.8 ppm (ketone C=O) and 173.5 ppm (aldehyde C=O). beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that can be used to determine the spatial proximity of atoms within a molecule, which is particularly useful for confirming stereochemistry. While specific NOESY data for this compound is not detailed in the provided context, it is a standard tool for such structural analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl groups. beilstein-journals.orgtandfonline.com A strong band around 1722 cm⁻¹ is indicative of the C=O stretching vibrations of both the aldehyde and ketone functionalities. beilstein-journals.org Weaker bands corresponding to C-H stretching and bending vibrations are also present. beilstein-journals.org

Mass Spectrometry (MS)

In addition to its use in GC-MS, standalone mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺, although it can be weak. beilstein-journals.org High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound by measuring its mass with very high precision. tandfonline.com The calculated molecular weight of this compound (C₉H₁₆O₂) is 156.22 g/mol . nih.gov

Advanced Analytical Techniques for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon bearing the isopropyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. beilstein-journals.orgtandfonline.com Determining the enantiomeric purity, or the relative amounts of each enantiomer, is critical, especially in the context of its synthesis and biological activity.

The synthesis of the (S)-enantiomer of this compound has been reported, utilizing organocatalysis to achieve enantioselectivity. beilstein-journals.org The assessment of the enantiomeric ratio often involves chiral gas chromatography. This technique uses a special GC column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. beilstein-journals.org Another approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques. The optical rotation of a sample, measured with a polarimeter, can also indicate the presence of a single enantiomer, with a non-zero value suggesting enantiomeric excess. tandfonline.com For example, (S)-2-isopropyl-5-oxohexanal has been reported to have a positive optical rotation. tandfonline.com

Computational and Theoretical Studies on 2 Isopropyl 5 Oxohexanal

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations have been instrumental in understanding the three-dimensional structure and conformational preferences of 2-isopropyl-5-oxohexanal. The flexibility of its alkyl chain and the presence of two carbonyl groups allow it to adopt various spatial arrangements, or conformers, which can influence its physical properties and chemical reactivity.

Researchers have employed software such as Spartan to perform these calculations. nottingham.ac.uk A common theoretical model used for such organic molecules is the ⍵B97X-D functional combined with the 6-31g* basis set. nottingham.ac.uk This level of theory is well-regarded for its ability to model organic reactions and structures. nottingham.ac.uk The process typically begins with molecular mechanics to perform an initial conformational search, identifying low-energy structures that are then subjected to more rigorous quantum mechanical (QM) calculations. nottingham.ac.uk These calculations are often performed in the gas phase to understand the intrinsic properties of the isolated molecule. The primary goal is to identify the most stable conformers by calculating their relative energies.

While specific energetic data for the conformers of this compound are not widely published, the general approach is well-established in the study of similar carbonyl compounds. aip.orgrsc.orgresearchgate.net For instance, studies on other flexible aldehydes and ketones use a combination of semi-empirical methods for initial conformational sampling followed by higher-level ab initio calculations (like MP2) to refine the geometries and energies of the most stable conformers. researchgate.net This dual approach balances computational cost with accuracy, providing a reliable picture of the molecule's preferred shapes.

Table 1: Computational Methods in Conformational Analysis

| Parameter | Method/Software | Purpose |

| Software Suite | Spartan | To perform quantum chemical calculations. nottingham.ac.uk |

| Theoretical Model | ⍵B97X-D/6-31g* | A density functional theory (DFT) method for accurate energy and structure calculations. nottingham.ac.uk |

| Initial Search | Molecular Mechanics | To efficiently identify a set of possible low-energy conformations. nottingham.ac.uk |

| Calculation Phase | Gas Phase | To determine the intrinsic conformational preferences without solvent effects. nottingham.ac.uk |

Mechanistic Probing of Reactions Involving this compound

Understanding the mechanisms of reactions that form or consume this compound is crucial for synthetic chemists. Computational chemistry can model transition states and reaction intermediates, providing a virtual window into how these transformations occur.

One documented synthesis of this compound involves the reaction of isovaleraldehyde (B47997) with methyl vinyl ketone. nottingham.ac.uk The process begins by cooling a solution of isovaleraldehyde and (diethylamino)trimethylsilane in acetonitrile (B52724). Methyl vinyl ketone is then added, and the mixture is heated at reflux for an extended period. nottingham.ac.uk This reaction is a variation of a Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

While detailed mechanistic probing for this specific synthesis is not extensively detailed in the literature, computational studies on similar reactions, such as aldol (B89426) and Michael reactions, are common. iranchembook.ir These studies often use quantum chemical calculations to map out the potential energy surface of the reaction, identifying the lowest energy pathway. This includes calculating the energies of reactants, products, and, most importantly, the transition states that connect them. Such analyses can reveal the stereochemical outcome of a reaction and help in optimizing reaction conditions.

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions |

| Isovaleraldehyde | Methyl vinyl ketone | (diethylamino)trimethylsilane | Acetonitrile (MeCN) | 0 °C initially, then reflux for 36 hours. nottingham.ac.uk |

Biosynthetic Pathway Simulations and Validation

While this compound itself is not a widely studied natural product, its structural motifs are related to terpenoids, a vast class of compounds biosynthesized in plants and microorganisms. neliti.comkneopen.com The biosynthesis of all terpenoids originates from two five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). neliti.com These building blocks are themselves produced through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. neliti.com

Computational simulations can play a role in validating proposed biosynthetic pathways. For example, in the study of complex sesquiterpene neolignans, computational analysis has been used to validate hypothesized pathways, such as the phenolic trapping of a carbocation intermediate. nottingham.ac.uk These simulations calculate the feasibility and energetics of proposed reaction steps, lending support to or refuting a hypothetical biosynthetic route.

Although a specific biosynthetic pathway leading to this compound has not been simulated, its structure suggests a potential origin from the metabolism of larger terpenoid compounds. Terpenoids are synthesized by terpene synthase (TPS) enzymes, which catalyze complex cyclization and rearrangement reactions from linear precursors like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). nih.gov Subsequent oxidative modifications by enzymes such as cytochrome P450s can introduce carbonyl functionalities. nih.gov Therefore, it is plausible that this compound could arise as a downstream product of terpenoid metabolism. Computational modeling could, in the future, explore the enzymatic reactions that might cleave a larger terpenoid precursor to yield this dicarbonyl compound.

Exploration of Biological Activities and Ecological Roles of 2 Isopropyl 5 Oxohexanal

Investigating Antiproliferative Potential in In Vitro Models

Current research into the direct antiproliferative effects of 2-Isopropyl-5-oxohexanal on cancer cell lines is limited. However, its role as a synthetic intermediate for other biologically active compounds has been noted. Specifically, 5-Oxo-2-isopropylhexanal serves as an intermediate in the synthesis of β-phellandrene. chemicalbook.comlookchem.com β-Phellandrene is a terpene compound found in the essential oils of plants like Eucalyptus radiata and has demonstrated antiproliferative effects against human renal adenocarcinoma and amelanotic melanoma cells. chemicalbook.com This connection suggests a potential, albeit indirect, link to anticancer research that warrants further investigation into the direct activities of this compound itself. The compound has also been identified as a constituent in extracts of various plants, including Malva sylvestris and certain Zingiber species, some of which are studied for their medicinal properties, including anticancer activities. japer.inacademicjournals.org

Role as a Volatile Organic Compound in Fungal-Insect Interactions

This compound has been identified as a volatile organic compound (VOC) emitted by various fungi, playing a significant role in chemical ecology, particularly in the interactions between fungi and insects. nih.govmdpi.combiorxiv.org Fungal VOCs are known to mediate these relationships, and the profile of emitted compounds can be dynamic, varying with substrate, culture age, and other environmental factors. nih.gov Studies have identified this compound in the volatile profiles of several fungal species, including entomopathogenic and nematophagous fungi. mdpi.comscispace.com

Entomopathogenic fungi such as Beauveria bassiana and Metarhizium robertsii, along with the nematophagous fungus Pochonia chlamydosporia, have been shown to produce this compound. mdpi.combiorxiv.org The production of specific VOCs like this compound is a key aspect of the metabolic activity of these fungi and contributes to their ecological function. mdpi.com

Table 1: Fungi Identified as Producers of this compound

| Fungal Species | Type | Reference |

| Beauveria bassiana | Entomopathogenic | mdpi.com |

| Metarhizium robertsii | Entomopathogenic | biorxiv.org |

| Pochonia chlamydosporia | Nematophagous | mdpi.comscispace.com |

A significant ecological role of this compound produced by fungi is its repellent effect on certain insect pests. Research has specifically highlighted its activity against the banana black weevil (Cosmopolites sordidus), a major pest in banana cultivation. nih.govmdpi.com The volatile compounds released by fungi like Beauveria bassiana and Pochonia chlamydosporia have been tested for their effects on the behavior of this weevil. mdpi.com

In laboratory-based olfactometry bioassays, a blend of VOCs from these fungi, which includes this compound, has demonstrated repellent properties against the banana black weevil. mdpi.com These fungal VOCs can mask the attractive kairomones from the banana plant, thereby disrupting the pest's ability to locate its host. nih.gov This repellent activity suggests a potential application for such fungal VOCs in sustainable pest management strategies for banana crops. mdpi.com

Contribution to Flavor and Aroma Profiles

Beyond its role in ecological interactions, this compound also contributes to the chemical composition of flavors and aromas, notably as a source of off-flavors in certain food products.

The compound has been identified as one of the key volatile substances responsible for the undesirable odor in herring milt hydrolysate (HMH). mdpi.com Aldehydes and ketones, including this compound, are among the most abundant volatile compounds in such hydrolysates. Their presence is often a result of lipid oxidation or the Strecker degradation of amino acids, processes that can lead to the development of off-flavors in food. mdpi.com Furthermore, this compound has been noted as a flavor component in Burley tobacco. researchgate.netresearchgate.net

Table 2: Identified Occurrences of this compound in Flavor/Aroma Contexts

| Product | Role | Reference |

| Herring Milt Hydrolysate | Off-flavor compound | mdpi.com |

| Burley Tobacco | Flavor component | researchgate.netresearchgate.net |

Future Research Directions and Perspectives for 2 Isopropyl 5 Oxohexanal

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 2-Isopropyl-5-oxohexanal, such as the reaction of isovaleraldehyde (B47997) with methyl vinyl ketone, provide a foundational framework. nottingham.ac.uk However, future research should prioritize the development of more efficient and environmentally benign synthetic strategies. The exploration of catalytic systems, particularly those involving earth-abundant metals, could lead to higher yields and reduced reaction times. Furthermore, the principles of green chemistry should guide the development of new routes, focusing on minimizing waste, using less hazardous solvents, and improving atom economy. Research into enzymatic or whole-cell biocatalytic approaches could offer highly selective and sustainable alternatives to traditional chemical synthesis.

A critical aspect of this research will be the systematic optimization of reaction conditions. This includes a thorough investigation of catalysts, solvents, and temperature to maximize product yield and purity. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also significantly enhance the efficiency and cost-effectiveness of producing this compound. whiterose.ac.ukresearchgate.net

Comprehensive Structure-Activity Relationship Studies

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is paramount for its application in various fields. Future research should focus on systematic studies to elucidate how modifications to its chemical structure influence its properties and reactivity. This involves the synthesis of a library of analogues with variations in the alkyl chain, the position of the carbonyl groups, and the introduction of other functional groups.

These structure-activity relationship (SAR) studies will be instrumental in designing derivatives with tailored properties for specific applications. nottingham.ac.uk For instance, in the synthesis of heterocyclic compounds like pyrroles, understanding how substituents on the this compound backbone affect the reaction rate and yield is crucial. The insights gained from these studies could pave the way for the development of novel pharmaceuticals, agrochemicals, and materials.

Advanced Mechanistic Insights through Computational Chemistry

Computational chemistry offers powerful tools to investigate the reaction mechanisms involving this compound at a molecular level. kashanu.ac.ir Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate transition state energies, and predict the stability of intermediates. This theoretical approach can provide a deeper understanding of the factors that govern the reactivity and selectivity of this compound.

For example, computational studies can elucidate the intricate details of its role in the Paal-Knorr pyrrole (B145914) synthesis, a fundamental reaction in organic chemistry. By modeling the interaction of this compound with amines, researchers can gain insights into the formation of the key hemiaminal intermediate and subsequent cyclization steps. dokumen.pub These computational predictions, when combined with experimental validation, can accelerate the discovery of new reactions and catalysts.

Broader Applications in Synthetic Chemical Biology

The unique bifunctional nature of this compound makes it a promising candidate for applications in synthetic chemical biology. This field focuses on the design and synthesis of new molecules to study and manipulate biological systems. The aldehyde and ketone groups of this compound can be selectively functionalized to create molecular probes, bioconjugates, and other tools for chemical biology research.

For example, it could be used as a crosslinking agent to study protein-protein interactions or to develop novel biomaterials. Its potential as a precursor to bioactive molecules is also an exciting area for exploration. The compound is a known intermediate in the synthesis of β-Phellandrene, a terpene with reported antiproliferative effects. chemicalbook.com Further research could uncover other biologically active compounds that can be synthesized from this versatile starting material.

Ecological and Environmental Impact Investigations

As the potential applications of this compound expand, it is crucial to investigate its ecological and environmental fate. Studies should be conducted to assess its biodegradability, potential for bioaccumulation, and toxicity to various organisms. This information is essential for ensuring the responsible development and use of this compound.

The compound has been identified in the volatile organic compounds (VOCs) emitted by certain fungi and in the essential oils of some plants. iomcworld.commdpi.comua.es Its natural occurrence suggests that it may have a role in ecological interactions, such as plant-herbivore or plant-pathogen relationships. mdpi.com Further research in this area could reveal novel applications in agriculture, for example, as a biopesticide or a semiochemical for pest management. mdpi.comscispace.com Understanding its environmental profile will be critical for its sustainable use in any large-scale industrial or agricultural applications. researchgate.net

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-isopropyl-5-oxohexanal?

A systematic approach involves solvent selection (polar aprotic solvents like THF or DMF for enhanced carbonyl reactivity), temperature control (25–60°C to balance reaction rate and side-product formation), and catalyst screening (e.g., protic acids or Lewis acids like FeCl₃ for aldol condensation steps). Monitoring intermediates via TLC or inline FTIR spectroscopy ensures reaction progression . For example, highlights the use of B3LYP/6-31G** computational methods to predict intermediate stability, aiding in optimizing reaction conditions.

Q. How can this compound be analytically characterized to confirm its structure and purity?

Combine spectroscopic techniques:

- NMR : δ ~9.5 ppm (aldehyde proton), δ ~2.5–2.8 ppm (isopropyl group splitting).

- MS : Molecular ion peak at m/z 156.2 (calculated exact mass) with fragmentation patterns indicating α-cleavage near the ketone group.

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch for aldehyde and ketone).

- X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated in for related cyclohexanone derivatives .

Q. What factors influence the stability of this compound during storage and handling?

The compound’s aldehyde group is prone to oxidation and dimerization. Stability studies should assess:

- Temperature : Accelerated degradation at 40°C vs. ambient conditions.

- Light exposure : UV-Vis spectroscopy to track photolytic byproducts.

- Humidity : Hygroscopicity tests (e.g., dynamic vapor sorption).

Preventative measures include inert-atmosphere storage (argon) and stabilizers like BHT (0.1% w/w) .

Q. How can computational methods predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) estimate:

| Property | Predicted Value |

|---|---|

| LogP (XLogP3) | ~2.1 |

| Polar Surface Area | 37.3 Ų |

| pKa (aldehyde) | ~8.5 |

| These align with ’s methodology for similar ketone-aldehyde hybrids . |

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for this compound?

Cross-validate conflicting NMR/IR/MS results by:

Q. What stereochemical considerations are critical in synthesizing derivatives of this compound?

The compound’s five rotatable bonds ( ) allow multiple conformers. To control stereoselectivity:

Q. What experimental designs elucidate degradation pathways of this compound under oxidative conditions?

Design accelerated oxidation studies:

Q. How can reproducibility challenges in this compound synthesis be addressed?

Adopt standardized reporting per :

- Detailed protocols : Specify reagent purity (e.g., ≥99%), mixing rates, and quenching methods.

- Open data : Share synthetic routes on platforms like Zenodo to enable replication.

- Interlaboratory studies : Compare yields and purity metrics across labs .

Q. What mechanistic insights can be gained from studying this compound’s reactivity with nucleophiles?

Combine experimental and computational approaches:

Q. What methodologies assess the toxicity profile of this compound for biomedical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.